molecular formula C13H19NO B12877282 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline

Cat. No.: B12877282
M. Wt: 205.30 g/mol
InChI Key: AMDRGJVJKYRARD-UHFFFAOYSA-N
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Description

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is an organic compound that belongs to the class of anilines It features a tetrahydrofuran ring attached to an aniline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline typically involves the reaction of 2-ethyl aniline with a tetrahydrofuran derivative. One common method is the alkylation of 2-ethyl aniline with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-N-methylaniline: Similar structure but lacks the tetrahydrofuran ring.

    Tetrahydrofuran, 2-ethyl-5-methyl-: Contains a tetrahydrofuran ring but differs in the substitution pattern.

Uniqueness

2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline is unique due to the presence of both an aniline moiety and a tetrahydrofuran ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-ethyl-N-(oxolan-2-ylmethyl)aniline

InChI

InChI=1S/C13H19NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3

InChI Key

AMDRGJVJKYRARD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC2CCCO2

Origin of Product

United States

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